molecular formula C25H20BrN3O B2805963 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-62-4

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2805963
CAS No.: 901228-62-4
M. Wt: 458.359
InChI Key: UZZNREAPFASZGV-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20BrN3O and its molecular weight is 458.359. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Supramolecular Aggregation

Research has explored the effects of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Studies demonstrate how molecules are linked through hydrogen bonds and pi interactions, forming complex structures such as cyclic dimers, sheets, and three-dimensional frameworks. These findings highlight the compound's potential in material science and molecular engineering (Portilla et al., 2005).

Synthesis and Chemical Reactivity

A variety of synthetic approaches have been developed for pyrazoloquinoline derivatives. For example, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with specific reagents leads to the formation of dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their brominated derivatives, showcasing the versatility and reactivity of these compounds in organic synthesis (Klásek et al., 2003).

Photophysical Properties

Optical absorption measurements and quantum-chemical simulations on pyrazoloquinoline derivatives reveal insights into their electronic structures and absorption spectra. These compounds exhibit strong absorption bands, making them interesting for applications in optoelectronics and photonics (Kościen et al., 2003).

Biological Activity

Some pyrazoloquinoline derivatives have been found to exhibit inhibitory activity on bacterial serine/threonine protein kinases, demonstrating potential antimicrobial and therapeutic applications. The structure-activity relationship (SAR) studies suggest the importance of specific substitutions for their biological activities (Lapa et al., 2013).

Molecular and Supramolecular Structures

The study of reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes led to the synthesis of novel hydrazone, pyrazoloquinoline, and dihydro-pyrazoloquinoline derivatives. These compounds exhibit antimicrobial and antiviral activities, highlighting their potential as bioactive molecules (Kumara et al., 2016).

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O/c1-15-4-9-19(12-16(15)2)29-25-21-13-20(30-3)10-11-23(21)27-14-22(25)24(28-29)17-5-7-18(26)8-6-17/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZNREAPFASZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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